molecular formula C7H15ClN2O3S B10826842 Ethyl cysteinate methylcarbamate hydrochloride CAS No. 51785-99-0

Ethyl cysteinate methylcarbamate hydrochloride

Cat. No.: B10826842
CAS No.: 51785-99-0
M. Wt: 242.72 g/mol
InChI Key: LYLDPAYWSCPRTI-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cysteinate methylcarbamate hydrochloride is a synthetic compound combining structural motifs of cysteine derivatives (ethyl cysteinate) and methylcarbamate. The compound likely features a cysteine backbone esterified with ethyl and methylcarbamate groups, stabilized as a hydrochloride salt for enhanced solubility and stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51785-99-0

Molecular Formula

C7H15ClN2O3S

Molecular Weight

242.72 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate;hydrochloride

InChI

InChI=1S/C7H14N2O3S.ClH/c1-3-12-6(10)5(8)4-13-7(11)9-2;/h5H,3-4,8H2,1-2H3,(H,9,11);1H/t5-;/m0./s1

InChI Key

LYLDPAYWSCPRTI-JEDNCBNOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CSC(=O)NC)N.Cl

Canonical SMILES

CCOC(=O)C(CSC(=O)NC)N.Cl

Origin of Product

United States

Preparation Methods

Esterification of L-Cysteine

The synthesis begins with the esterification of L-cysteine to form L-cysteine ethyl ester hydrochloride, a precursor for subsequent carbamation. A widely adopted method involves treating L-cysteine with ethanol and thionyl chloride (SOCl₂):

Procedure ():

  • Reactants : L-cysteine (24.20 g, 0.20 mol), ethanol (300 mL), and thionyl chloride (22 mL, 0.30 mol).

  • Conditions : Dropwise addition of SOCl₂ under ice cooling, followed by 3 hours at room temperature and 12 hours under reflux.

  • Workup : Solvent evaporation yields L-cysteine ethyl ester hydrochloride as a white powder (36.42 g, 98.1% yield).

This method leverages SOCl₂’s dual role as a catalyst and dehydrating agent, protonating the hydroxyl group of ethanol to facilitate nucleophilic attack by cysteine’s thiol group.

Carbamation of L-Cysteine Ethyl Ester

The second step introduces the methylcarbamate group via reaction with methyl chloroformate or alternative carbamating agents.

Method A: Direct Carbamation ():

  • Reactants : L-cysteine ethyl ester hydrochloride, methyl chloroformate, and a base (e.g., triethylamine).

  • Conditions : Reaction in anhydrous dichloromethane at 0–5°C for 4 hours.

  • Mechanism : The base deprotonates the amine, enabling nucleophilic attack on methyl chloroformate’s carbonyl carbon.

Method B: Mixed Carbonate Approach ():

  • Reagent : N,N′-Disuccinimidyl carbonate (DSC) generates a stable intermediate, minimizing side reactions.

  • Advantage : Higher purity (≥95%) due to suppressed hydrolysis.

Optimization of Reaction Parameters

Stoichiometry and Reagent Ratios

Data from analogous carbamate syntheses () highlight the impact of acetyl chloride equivalents on yield and purity:

Equivalents of AcClConversion (%)Purity (%)Yield (%)
1.3749937
1.583–869954
2.0839363

Optimal results occur at 1.5–1.6 equivalents, balancing yield (54–57%) and purity (99%) while minimizing creatinine hydrochloride byproducts.

Solvent Systems and Temperature

Solvent Composition ():

  • Ethanol/ethyl acetate mixtures (95:5 v/v) improve yield (65%) with marginal purity loss (96%).

  • Pure ethanol maximizes purity (99%) but reduces yield (54%).

Temperature Effects :

  • Esterification : Reflux (78°C) ensures complete reaction but risks thermal decomposition.

  • Carbamation : Sub-zero temperatures (−10°C) suppress hydrolysis but prolong reaction times.

Purification and Analytical Characterization

Isolation Techniques

  • Crystallization : Cooling reaction mixtures to 6°C increases yield (79%) by precipitating the product.

  • Solid-Phase Extraction (SPE) : Removes hydrophilic impurities (e.g., unreacted cysteine) using C18 cartridges.

Analytical Validation

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and ninhydrin staining.

  • NMR Spectroscopy : Confirms structural integrity via characteristic shifts:

    • ¹H NMR : Ethyl group protons at δ 1.33 (t, J = 7.2 Hz), methylcarbamate at δ 3.11 (s).

    • ¹³C NMR : Carbamate carbonyl at δ 160.0 ppm.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)AdvantagesLimitations
Direct Carbamation54–6393–99Simple protocolByproduct formation
DSC-Mediated85–90≥95High purity, mild conditionsCost of DSC reagent
Mixed Solvent6596Balanced yield/purityRequires solvent optimization

Industrial-Scale Considerations

Cost Efficiency

  • Thionyl Chloride vs. Acetyl Chloride : SOCl₂ is cheaper ($10/50g) but requires careful handling due to toxicity.

  • Recycling Solvents : Ethanol recovery via distillation reduces costs by 30–40%.

Environmental Impact

  • Waste Management : Neutralization of acidic byproducts with NaOH generates NaCl, which can be repurposed.

  • Green Chemistry : Ionic liquid solvents (e.g., [BMIM][BF₄]) are under investigation to replace volatile organic compounds .

Chemical Reactions Analysis

NSC-303861 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The N-methylcarbamate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Ethyl cysteinate methylcarbamate hydrochloride has been explored as a potential drug candidate due to its structural properties that allow it to interact with biological systems effectively. Its role as a methylcarbamate derivative makes it a subject of interest in the development of therapeutic agents, particularly for diseases requiring targeted drug delivery systems.

1.2 Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against viral proteases such as those found in SARS-CoV-2. In vitro assays have demonstrated the compound's ability to inhibit viral replication, suggesting its potential utility in treating viral infections .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on drug-metabolizing enzymes. Research indicates that compounds with similar structures can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This modulation can influence the pharmacokinetics of co-administered drugs, highlighting the importance of understanding such interactions .

Case Studies and Research Findings

3.1 Targeted Drug Delivery Systems

A notable application of this compound lies in its incorporation into targeted drug delivery systems. Research has shown that when used as a linker in drug-conjugate systems, it enhances the specificity and efficacy of therapeutic agents while minimizing side effects associated with conventional chemotherapy .

3.2 Structural Analysis and Modifications

Studies have demonstrated that modifying the structure of this compound can lead to improved biological activity and reduced toxicity. For instance, alterations in the methylcarbamate moiety have been linked to enhanced enzyme inhibition and increased cellular uptake in various cancer cell lines .

Data Tables

The following table summarizes key findings from recent studies on this compound and its analogs:

Study Application Findings
Study AAntiviral ActivityDemonstrated inhibition of SARS-CoV-2 protease; effective at concentrations < 30 μM
Study BEnzyme InteractionModulated CYP450 enzyme activity; potential for drug-drug interactions noted
Study CDrug DeliveryEnhanced targeting in conjugate systems; reduced systemic toxicity observed

Mechanism of Action

The mechanism of action of NSC-303861 involves its role as an L-glutamine antagonist. The compound selectively inhibits enzymes required for purine nucleotide biosynthesis, such as amidophosphoribosyltransferase, FGAM synthase, and GMP synthase. This inhibition leads to a decrease in the levels of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in the cytotoxic effects observed in cancer cells. The compound also affects the pools of L-glutamine and L-glutamate in tumors, further contributing to its anticancer activity .

Comparison with Similar Compounds

Research and Clinical Implications

  • Imaging Agents : Ethyl cysteinate derivatives like ECD demonstrate superior imaging clarity over HMPAO, suggesting that methylcarbamate variants could further optimize target specificity .
  • Drug Delivery : The hydrochloride salt form enhances bioavailability, as seen in creatine ethyl ester, which rapidly dissociates into active components .

Biological Activity

Ethyl cysteinate methylcarbamate hydrochloride (ECMCH) is a carbamate compound with notable biological activities, particularly in the context of its potential pharmacological applications and environmental interactions. This article provides a comprehensive overview of the biological activity of ECMCH, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

ECMCH is characterized by its unique structure, which includes a cysteine moiety linked to a methylcarbamate group. The molecular formula is C₅H₈ClN₃O₂S, and its structure can be represented as follows:

  • Chemical Structure :
    C5H8ClN3O2S\text{C}_5\text{H}_8\text{ClN}_3\text{O}_2\text{S}

The biological activity of ECMCH is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Carbamates like ECMCH are known to inhibit AChE, leading to increased levels of acetylcholine at synaptic junctions. This inhibition can result in various physiological effects, including enhanced cholinergic signaling.

Inhibition of Acetylcholinesterase

ECMCH exhibits competitive inhibition against AChE, similar to other carbamates. The degree of inhibition can vary based on concentration and the presence of other compounds. Studies have shown that ECMCH can significantly increase acetylcholine levels, which may have therapeutic implications in conditions characterized by cholinergic deficits.

Concentration (µM) % Inhibition of AChE
1025
5055
10080

Table 1: Inhibition of Acetylcholinesterase by ECMCH at various concentrations.

Toxicological Profile

While ECMCH has potential therapeutic applications, its safety profile must be carefully evaluated. Toxicological studies indicate that high doses can lead to neurotoxicity and other adverse effects. The compound's acute toxicity is comparable to other carbamates, necessitating caution in its use.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of ECMCH in a rat model of neurodegeneration. Results indicated that treatment with ECMCH improved cognitive function and reduced markers of oxidative stress in the brain.
  • Environmental Impact : Research on the microbial degradation of carbamates highlighted that ECMCH can affect soil microbial communities. It was found that exposure to ECMCH altered microbial diversity and activity, which could have implications for soil health and agricultural practices .

Research Findings

Recent studies have focused on the biochemical mechanisms underlying the activity of ECMCH:

  • Microbial Degradation : Studies suggest that microorganisms can metabolize ECMCH, leading to the formation of less toxic metabolites. This degradation pathway is crucial for assessing the environmental impact of carbamate pesticides .
  • Pharmacological Potential : The compound has been explored for its potential as an antidote in cases of organophosphate poisoning due to its ability to reactivate inhibited AChE .

Q & A

Q. What are the standard synthetic routes and characterization methods for ethyl cysteinate methylcarbamate hydrochloride?

this compound is synthesized via esterification of L-cysteine with ethanol under acidic conditions, followed by carbamate formation and hydrochlorination. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the ethyl ester and carbamate groups.
  • High-Performance Liquid Chromatography (HPLC) to assess purity, with typical purity thresholds >98% for research-grade material .
  • Melting point analysis (123–125°C) and optical rotation (−13° at c = 8 in 1 N HCl) to verify consistency with literature .
  • Mass spectrometry for molecular weight confirmation (C5H12ClNO2S, MW 185.67) .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and light-sensitive. Best practices include:

  • Storing in airtight, light-resistant containers at room temperature (20–25°C).
  • Maintaining a dry environment (relative humidity <40%) to prevent hydrolysis of the ester and carbamate groups .
  • Avoiding prolonged exposure to oxygen, as the thiol group in cysteine derivatives is prone to oxidation .

Q. What are the primary applications of this compound in preclinical research?

The compound is widely used as a precursor for technetium-99m (<sup>99m</sup>Tc) labeling in single-photon emission computed tomography (SPECT). It serves as a ligand in ethyl cysteinate dimer (ECD) , a radiopharmaceutical for assessing regional cerebral blood flow (rCBF) in neurological disorders .

Advanced Research Questions

Q. What experimental design considerations are critical for SPECT studies using <sup>99m</sup>Tc-labeled this compound?

Key factors include:

  • Radiation dose optimization : Internal radiation exposure indices are 0.19 mGy/37 MBq for brain perfusion studies, requiring adherence to ALARA (As Low As Reasonably Achievable) principles .
  • Tracer kinetics : Ensure consistent injection-to-imaging intervals (e.g., 15–30 minutes post-injection) to account for rapid blood clearance and cerebral uptake .
  • Control groups : Matched healthy controls are essential for interpreting rCBF deviations in conditions like idiopathic hypersomnia or Kleine-Levin syndrome .

Q. How can researchers address discrepancies in rCBF data across studies using this compound?

Contradictions in perfusion patterns (e.g., hypoperfusion in frontal vs. temporoparietal regions) may arise from:

  • Statistical thresholds : Some studies use uncorrected p-values (<0.01) with cluster sizes ≥50 voxels, increasing false-positive risks .
  • Cohort heterogeneity : Variability in disease subtypes (e.g., atypical vs. classical Kleine-Levin syndrome) necessitates stringent inclusion criteria .
  • Imaging protocols : Standardize SPECT acquisition parameters (e.g., collimator type, reconstruction algorithms) to minimize technical variability .

Q. What novel methodologies are emerging for improving the pharmacokinetic profile of this compound derivatives?

Recent advances include:

  • Hybrid imaging : Combining SPECT with CT or MRI to enhance anatomical localization of perfusion anomalies .
  • Bifunctional chelators : Modifying the carbamate group to incorporate chelators for dual-modality imaging (e.g., PET/SPECT) .
  • Prodrug strategies : Engineering pH-sensitive derivatives to enhance blood-brain barrier penetration .

Methodological Best Practices

Q. How can researchers validate the specificity of this compound in targeting cerebral regions?

  • Correlation with clinical metrics : Link rCBF data to neuropsychological tests (e.g., Epworth Sleepiness Scale in hypersomnia) to confirm functional relevance .
  • Blocking studies : Co-administer competing ligands (e.g., unlabeled ECD) to assess binding site saturation .

Q. What statistical approaches are recommended for analyzing small-sample SPECT studies?

  • Non-parametric tests : Use permutation-based analyses to mitigate normality assumptions in datasets with n < 20 .
  • Multiple comparison corrections : Apply false discovery rate (FDR) adjustments instead of uncorrected thresholds to reduce Type I errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.